
N-(thiazol-2-yl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(thiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound that integrates both thiazole and thiophene moieties. Thiazole is a five-membered ring containing both sulfur and nitrogen atoms, while thiophene is a sulfur-containing aromatic ring. The combination of these two heterocycles in a single molecule imparts unique chemical and biological properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(thiazol-2-yl)thiophene-3-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the thiophene moiety. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The resulting thiazole derivative can then be coupled with thiophene-3-carboxylic acid using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at various positions on the thiazole and thiophene rings. For example, halogenation can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, various nucleophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amide derivatives.
Substitution: Halogenated derivatives, substituted thiazole and thiophene compounds.
科学研究应用
N-(thiazol-2-yl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
作用机制
The mechanism of action of N-(thiazol-2-yl)thiophene-3-carboxamide varies depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzyme systems, while its anticancer properties might involve the induction of apoptosis in cancer cells through interaction with cellular signaling pathways.
相似化合物的比较
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit antimicrobial and antiviral activities.
Thiophene derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide are structurally similar and used in various chemical and biological applications.
Uniqueness: N-(thiazol-2-yl)thiophene-3-carboxamide is unique due to the combination of thiazole and thiophene rings, which imparts distinct chemical reactivity and biological activity. This dual heterocyclic structure allows for versatile applications in multiple scientific fields, distinguishing it from compounds containing only one of these moieties.
属性
分子式 |
C8H6N2OS2 |
|---|---|
分子量 |
210.3 g/mol |
IUPAC 名称 |
N-(1,3-thiazol-2-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C8H6N2OS2/c11-7(6-1-3-12-5-6)10-8-9-2-4-13-8/h1-5H,(H,9,10,11) |
InChI 键 |
CZAYQDKALAQONM-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1C(=O)NC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


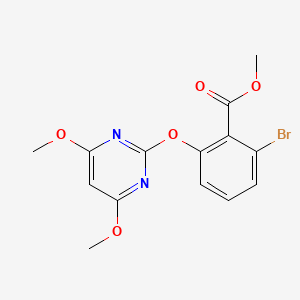

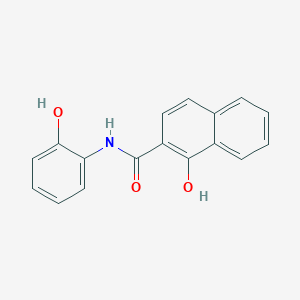
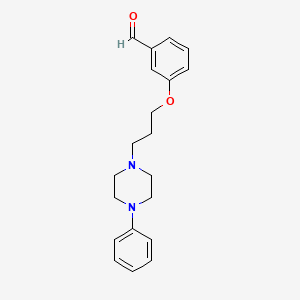
![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13874823.png)
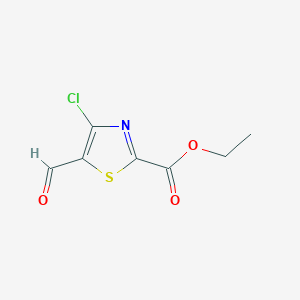

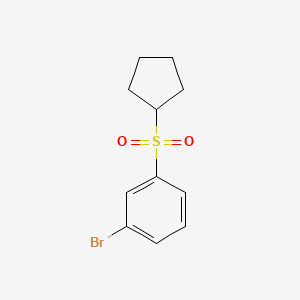
![2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B13874851.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13874863.png)
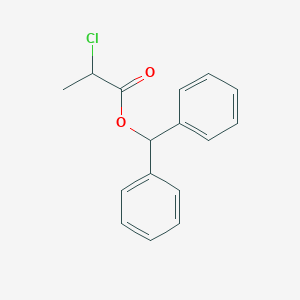
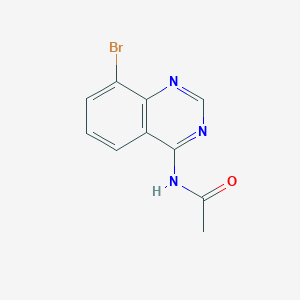

![2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13874879.png)
